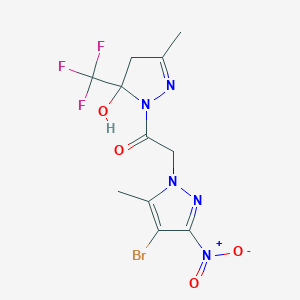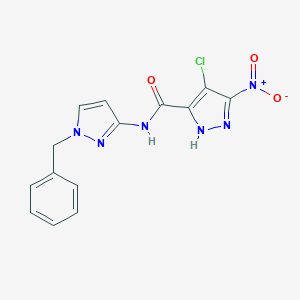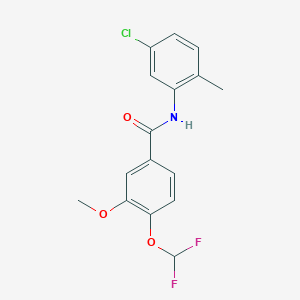![molecular formula C16H13ClN2O3S B279831 5-[(2-chlorophenoxy)methyl]-N-(5-methyl-1,3-thiazol-2-yl)furan-2-carboxamide](/img/structure/B279831.png)
5-[(2-chlorophenoxy)methyl]-N-(5-methyl-1,3-thiazol-2-yl)furan-2-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-[(2-chlorophenoxy)methyl]-N-(5-methyl-1,3-thiazol-2-yl)furan-2-carboxamide is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound, also known as CPFMF, is a furan carboxamide derivative that has been synthesized using different methods.
科学的研究の応用
5-[(2-chlorophenoxy)methyl]-N-(5-methyl-1,3-thiazol-2-yl)furan-2-carboxamide has been extensively studied for its potential applications in various fields of scientific research. One of the most promising applications of this compound is in the field of cancer research. Studies have shown that this compound has potent anticancer activity against several cancer cell lines, including breast cancer, lung cancer, and colon cancer. This compound has been shown to induce apoptosis, inhibit cell proliferation, and suppress tumor growth.
In addition to its anticancer activity, this compound has also been studied for its potential applications in the treatment of neurodegenerative diseases. Studies have shown that this compound has neuroprotective effects against oxidative stress-induced neuronal damage. This compound has also been shown to improve cognitive function and memory in animal models of Alzheimer's disease.
作用機序
The mechanism of action of 5-[(2-chlorophenoxy)methyl]-N-(5-methyl-1,3-thiazol-2-yl)furan-2-carboxamide is not fully understood. However, studies have suggested that this compound exerts its anticancer and neuroprotective effects through multiple mechanisms. This compound has been shown to inhibit the activity of several enzymes and signaling pathways that are involved in cancer cell proliferation and survival. This compound has also been shown to modulate the expression of genes that are involved in oxidative stress and inflammation, which are known to contribute to the pathogenesis of neurodegenerative diseases.
Biochemical and Physiological Effects
This compound has been shown to have several biochemical and physiological effects. Studies have shown that this compound can induce apoptosis, inhibit cell proliferation, and suppress tumor growth in cancer cells. This compound has also been shown to have neuroprotective effects against oxidative stress-induced neuronal damage. This compound has been shown to improve cognitive function and memory in animal models of Alzheimer's disease.
実験室実験の利点と制限
One of the main advantages of 5-[(2-chlorophenoxy)methyl]-N-(5-methyl-1,3-thiazol-2-yl)furan-2-carboxamide for lab experiments is its potent anticancer and neuroprotective activity. This compound has been shown to be effective against several cancer cell lines and has neuroprotective effects against oxidative stress-induced neuronal damage. However, one of the limitations of this compound is its solubility in water, which can make it difficult to use in certain experimental settings.
将来の方向性
There are several future directions for the study of 5-[(2-chlorophenoxy)methyl]-N-(5-methyl-1,3-thiazol-2-yl)furan-2-carboxamide. One direction is the development of more efficient and cost-effective synthesis methods for this compound. Another direction is the study of this compound in combination with other anticancer or neuroprotective agents to enhance its therapeutic efficacy. Further studies are also needed to fully understand the mechanism of action of this compound and its potential applications in other fields of scientific research.
合成法
The synthesis of 5-[(2-chlorophenoxy)methyl]-N-(5-methyl-1,3-thiazol-2-yl)furan-2-carboxamide has been achieved using different methods. One of the most common methods involves the reaction of 2-chlorobenzyl chloride with 2-amino-5-methylthiazole to form 5-(2-chlorobenzyl)-2-amino-5-methylthiazole. This intermediate is then reacted with furan-2-carboxylic acid to yield this compound. Other methods involve the use of different starting materials and reaction conditions.
特性
分子式 |
C16H13ClN2O3S |
|---|---|
分子量 |
348.8 g/mol |
IUPAC名 |
5-[(2-chlorophenoxy)methyl]-N-(5-methyl-1,3-thiazol-2-yl)furan-2-carboxamide |
InChI |
InChI=1S/C16H13ClN2O3S/c1-10-8-18-16(23-10)19-15(20)14-7-6-11(22-14)9-21-13-5-3-2-4-12(13)17/h2-8H,9H2,1H3,(H,18,19,20) |
InChIキー |
GLQQWVPNIOAGRU-UHFFFAOYSA-N |
SMILES |
CC1=CN=C(S1)NC(=O)C2=CC=C(O2)COC3=CC=CC=C3Cl |
正規SMILES |
CC1=CN=C(S1)NC(=O)C2=CC=C(O2)COC3=CC=CC=C3Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-[1-(1,3-benzodioxol-5-yl)ethyl]-1-methyl-4-nitro-1H-pyrazole-3-carboxamide](/img/structure/B279748.png)
![{5-[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]furan-2-yl}[5-hydroxy-3-methyl-5-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-1-yl]methanone](/img/structure/B279749.png)



![Ethyl 5-(5-chlorothiophen-2-yl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carboxylate](/img/structure/B279757.png)
![4-bromo-1,5-dimethyl-N-[3-(4-morpholinylmethyl)phenyl]-1H-pyrazole-3-carboxamide](/img/structure/B279758.png)
![1-(4-methoxyphenyl)-4-{[3-(2H-tetraazol-2-yl)-1-adamantyl]acetyl}piperazine](/img/structure/B279759.png)


![4-chloro-N-[1-(3-fluorobenzyl)-3,5-dimethyl-1H-pyrazol-4-yl]-1-methyl-1H-pyrazole-5-carboxamide](/img/structure/B279765.png)

![3,5-bis(difluoromethyl)-1-[(3-methyl-1H-pyrazol-1-yl)acetyl]-4,5-dihydro-1H-pyrazol-5-ol](/img/structure/B279768.png)
![N-[1-(1-ethyl-3-methyl-1H-pyrazol-4-yl)ethyl]-4-[(2,2,2-trifluoroethoxy)methyl]benzamide](/img/structure/B279771.png)
